molecular formula C19H21N3O2S B2738222 1-(Pyridin-2-yl)-4-(1-(thiophen-2-yl)cyclopentane-1-carbonyl)piperazin-2-one CAS No. 2309258-95-3

1-(Pyridin-2-yl)-4-(1-(thiophen-2-yl)cyclopentane-1-carbonyl)piperazin-2-one

Cat. No. B2738222
CAS RN: 2309258-95-3
M. Wt: 355.46
InChI Key: IXJPRENLXVHBEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-yl)-4-(1-(thiophen-2-yl)cyclopentane-1-carbonyl)piperazin-2-one, also known as TAK-659, is a chemical compound that has gained significant interest in the scientific community due to its potential use in the treatment of various diseases. TAK-659 is a kinase inhibitor that targets specific enzymes involved in cellular signaling pathways. In

Scientific Research Applications

Efficient Synthesis and Anticancer Activity

Researchers have developed efficient synthesis methods for piperazine-2,6-dione derivatives and their evaluation for anticancer activity. These derivatives were synthesized through the condensation of iminodiacetic acid with various amines, including thiophen-2-ylmethanamine, under microwave irradiation, leading to compounds with good anticancer activity against several cancer cell lines (Kumar, Roy, Sondhi, & Kumar, 2013).

Novel Heterocyclic Derivatives for Antituberculosis Activity

Another study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds were synthesized from aryl thioamides and evaluated for their antituberculosis activity, demonstrating promising results in vitro and highlighting their potential as new therapeutic agents (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Synthesis and Antiviral Activities

The synthesis of pyridopyrazolotriazines and their evaluation for antiviral activities have been reported. These novel compounds were synthesized through diazotization and coupling reactions, leading to structures potentially effective against various viruses. The study highlights the chemical synthesis and potential biological applications of these heterocyclic compounds (Attaby, Elghandour, Ali, & Ibrahem, 2007).

properties

IUPAC Name

1-pyridin-2-yl-4-(1-thiophen-2-ylcyclopentanecarbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c23-17-14-21(11-12-22(17)16-7-1-4-10-20-16)18(24)19(8-2-3-9-19)15-6-5-13-25-15/h1,4-7,10,13H,2-3,8-9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJPRENLXVHBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(C(=O)C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazin-2-one

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